molecular formula C19H26ClN3O2 B1402343 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride CAS No. 1229625-22-2

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride

Cat. No.: B1402343
CAS No.: 1229625-22-2
M. Wt: 363.9 g/mol
InChI Key: RXXQAPGNLHWCJK-UHFFFAOYSA-N
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Description

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O2 and its molecular weight is 363.9 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid dimethylamide hydrochloride is a complex organic compound notable for its unique structural features. It consists of a piperidine ring, an isoxazole moiety, and a p-tolyl group, which together contribute to its potential biological activities. The molecular formula is C19H26ClN3O2C_{19}H_{26}ClN_{3}O_{2} with a molecular weight of approximately 363.89 g/mol .

Structural Characteristics

The compound's structure can be broken down into several functional groups that play critical roles in its biological activity:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in various pharmacologically active compounds.
  • Isoxazole Moiety : A five-membered ring containing both nitrogen and oxygen, which is often associated with anti-inflammatory and analgesic properties.
  • p-Tolyl Group : A para-substituted phenyl group that may enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid dimethylamide hydrochloride exhibit a range of biological activities, including:

  • Antiinflammatory Effects : Compounds featuring isoxazole rings often demonstrate significant anti-inflammatory properties. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
  • Analgesic Properties : The piperidine structure is frequently linked to analgesic effects, making this compound a candidate for pain relief studies .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Interaction Profiles

Understanding the interaction profiles of this compound with various biological targets is crucial for elucidating its mechanisms of action. Potential interactions include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pain signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain .

Comparative Analysis

To provide context on the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
3-(4-Methylphenyl)-isoxazoleIsoxazole ring, phenyl groupAnti-inflammatorySimpler structure
Piperidinyl-isoxazole derivativesPiperidine ring, various substituentsAntiallergicVariability in substituents
N,N-Dimethylpiperidine derivativesPiperidine core, dimethylamino groupAnalgesic effectsFocus on pain relief

The distinct combination of functional groups in 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid dimethylamide hydrochloride confers unique pharmacological properties not fully represented in other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.ClH/c1-14-5-7-15(8-6-14)17-11-16(24-21-17)12-19(18(23)22(2)3)9-4-10-20-13-19;/h5-8,11,20H,4,9-10,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXQAPGNLHWCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 2
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 3
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 4
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 5
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride

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